1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-8-7-17(20)13-16(18)14-21-9-11-22(12-10-21)19(23)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRZOKLHUUKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-bromo-2-methoxybenzyl chloride: This intermediate is synthesized by bromination of 2-methoxybenzyl chloride using bromine in the presence of a suitable solvent.
Nucleophilic substitution reaction: The 5-bromo-2-methoxybenzyl chloride is then reacted with piperazine to form 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine.
Benzoylation: The final step involves the benzoylation of 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine using benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and to identify potential molecular targets.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Substituent Effects on Receptor Binding: The 2-methoxyphenyl group in p-MPPI and related compounds (e.g., ) is critical for 5-HT1A and dopamine D2 receptor interactions. The target compound’s 2-methoxyphenyl group may confer similar receptor affinity, while the additional bromine could enhance lipophilicity and blood-brain barrier penetration. Benzoyl vs.
Electronic and Steric Modifications :
- Bromo vs. Fluoro : Bromine in the target compound increases molecular weight and steric bulk compared to fluorine in , which may reduce metabolic clearance but limit solubility.
- Methoxy vs. Nitro : The methoxy group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in , affecting electronic distribution and hydrogen-bonding capacity.
Biological Activity Trends: Dopamine D2 Affinity: Compounds with 2-methoxyphenyl groups () show high D2 receptor binding, suggesting the target compound may share this activity.
Physicochemical Properties
Research Findings and SAR Insights
- Substituent Position Matters : The 2-methoxy group in the target compound’s phenyl ring (vs. 4-substitution in ) likely enhances receptor interactions through spatial orientation .
- Halogen Effects : Bromine improves target engagement in some receptors (e.g., tubulin modulation in ) but may increase toxicity risks compared to fluorine .
- Piperazine Flexibility : The piperazine core allows conformational adaptability, but bulky N4 substituents (e.g., bromo-methoxyphenylmethyl) may restrict binding pocket access .
Biological Activity
1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine is a synthetic compound that belongs to the piperazine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a piperazine ring substituted with a benzoyl group and a bromo-methoxyphenyl moiety. The structural formula can be represented as follows:
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that piperazine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine) often enhances this activity due to increased lipophilicity and interaction with bacterial membranes.
- Anticancer Activity : Research has shown that compounds containing the piperazine scaffold can inhibit the proliferation of cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
Antimicrobial Activity
A study conducted by Padmavathi et al. highlighted the synthesis of various piperazine derivatives and their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural features to this compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.03 to 4 µg/mL against these bacteria .
Anticancer Activity
In vitro studies have demonstrated that piperazine derivatives exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound was reported to have an IC50 value of 0.23 µg/mL against MV4-11 leukemia cells, indicating potent anticancer activity .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant aspect of its anticancer potential.
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step alkylation and acylation reactions. A typical approach involves:
- Step 1 : Alkylation of piperazine with 5-bromo-2-methoxybenzyl chloride under basic conditions (e.g., KCO in DMF, 60–80°C) to yield the 4-substituted piperazine intermediate.
- Step 2 : Benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine as a base, monitored via TLC or HPLC .
- Optimization : Purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield (>70%) and purity (>95%). Adjusting solvent polarity (e.g., EtOAc/hexane) and temperature during crystallization minimizes byproducts .
Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) confirms bond lengths, angles, and stereochemistry. Data collection on a Bruker D8 Quest diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R < 0.05 ensures accuracy .
- Spectroscopy : H/C NMR (CDCl, 400 MHz) identifies substituents (e.g., benzoyl carbonyl at ~167 ppm, methoxy singlet at ~3.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., CHBrNO) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (IC < 10 µM suggests CNS activity) .
- Dose-response curves : Use 3-parameter logistic regression to calculate EC and Hill coefficients. Include positive controls (e.g., clozapine for 5-HT) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
- Methodological Answer :
- Modification sites :
- Benzoyl group : Replace with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity (clogP 2.5–4.0).
- Methoxy position : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
- Pharmacokinetic screening : Microsomal stability assays (human liver microsomes, t > 30 min) and CYP450 inhibition profiling reduce attrition .
Q. How can crystallographic data resolve contradictions in reported bioactivity results?
- Methodological Answer :
- Polymorph screening : Use SCXRD to identify bioactive conformers. For example, a twisted piperazine ring (torsion angle >30°) may correlate with higher receptor affinity .
- Docking studies : Molecular dynamics (AutoDock Vina) with serotonin receptors (PDB: 6WGT) rationalize divergent IC values. Hydrogen bonds with Asp155 (5-HT) and π-π stacking with Phe339 are critical .
Q. What strategies mitigate solubility challenges during in vivo testing?
- Methodological Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility (>5 mg/mL in PBS).
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release (t >24 h) .
- Prodrug design : Esterification of the methoxy group enhances intestinal absorption (C >1 µg/mL in rat plasma) .
Q. How are enantiomeric impurities addressed in synthetic batches?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/ethanol, 90:10) to resolve enantiomers (R >1.5).
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) for >90% ee .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response inconsistencies across assays?
- Methodological Answer :
- ANOVA with post-hoc tests : Compare IC values across cell lines (p <0.05).
- Bland-Altman plots : Assess agreement between replicate experiments (bias <15%) .
Q. How can computational modeling guide lead optimization?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
